NADPH Oxidase Inhibition: Vendor-Reported Pharmacological Annotation vs. Apocynin Baseline
The compound is annotated by a Toronto Research Chemicals-affiliated distributor as an inhibitor of NADPH oxidase, the enzyme complex responsible for pathological superoxide production in inflammatory disease models . The product listing references apocynin (4-hydroxy-3-methoxyacetophenone), a prototypical NADPH oxidase inhibitor, as a mechanistic comparator [1]. However, the cited primary literature (Impellizzeri et al., Biochem. Pharmacol. 2011; Genovese et al., Brain Res. 2011) reports data exclusively for apocynin, not for CAS 941910-78-7; no quantitative IC₅₀, Ki, or cellular efficacy data for the target compound against any NOX isoform (NOX1–5, DUOX1–2) were identified in peer-reviewed literature or patents. This annotation therefore represents a vendor-assigned pharmacological classification rather than experimentally verified target engagement.
| Evidence Dimension | NADPH oxidase inhibitory activity |
|---|---|
| Target Compound Data | Not available — no primary quantitative enzymatic or cellular assay data identified for CAS 941910-78-7 |
| Comparator Or Baseline | Apocynin: IC₅₀ ≈ 10 μM (NADPH oxidase in neutrophil and macrophage assays; Impellizzeri et al., 2011; Genovese et al., 2011) |
| Quantified Difference | Cannot be calculated — target compound data absent |
| Conditions | Biochemical and cellular NADPH oxidase assays (neutrophil, macrophage, brain ischemia/reperfusion models) |
Why This Matters
Procurement decisions predicated on NADPH oxidase inhibition must acknowledge the absence of confirmatory potency data and rely on this compound only when the tetrahydroquinoline N-butyl scaffold itself—rather than verified target engagement—is the selection criterion.
- [1] Impellizzeri, D., et al. (2011). Effect of apocynin, a NADPH oxidase inhibitor, on acute lung inflammation. Biochemical Pharmacology, 81(5), 636–648. View Source
